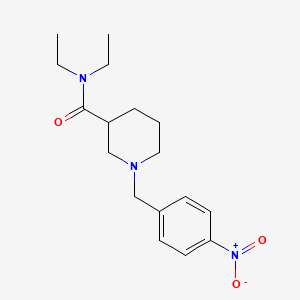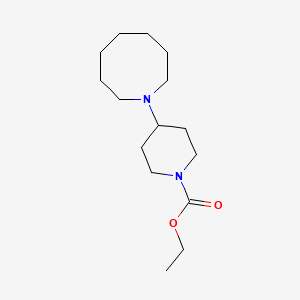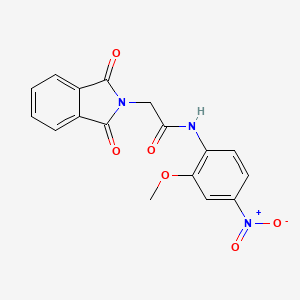
N,N-diethyl-1-(4-nitrobenzyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-1-(4-nitrobenzyl)-3-piperidinecarboxamide, commonly known as DNPC, is a chemical compound that belongs to the family of piperidine carboxamide. It is widely used in scientific research due to its unique chemical properties and mechanism of action.
作用機序
DNPC works by binding to the active site of HDACs and sirtuins, preventing them from carrying out their normal function. This leads to changes in gene expression and cellular metabolism, which can have a wide range of effects on cells and tissues. The exact mechanism of action of DNPC is still being studied, but it is thought to involve changes in the acetylation status of certain proteins and histones.
Biochemical and Physiological Effects:
DNPC has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to protect against oxidative stress and inflammation. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using DNPC in lab experiments is its specificity for HDACs and sirtuins. This allows researchers to study the function of these enzymes in a controlled manner. However, one of the main limitations of using DNPC is its potential toxicity and off-target effects. Researchers must be careful to use appropriate concentrations and controls to ensure that the effects they observe are due to the inhibition of HDACs and sirtuins, and not due to other factors.
将来の方向性
There are many potential future directions for research on DNPC. One area of interest is the development of more potent and selective inhibitors of HDACs and sirtuins. Another area of interest is the use of DNPC as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. Finally, researchers are also interested in studying the long-term effects of DNPC on cellular function and metabolism, as well as its potential for use in combination with other drugs or therapies.
合成法
The synthesis of DNPC involves the reaction between 4-nitrobenzyl chloride and diethyl piperidine-3,4-dicarboxylate in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, and is typically carried out at room temperature. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
DNPC is widely used in scientific research as a tool to study the function of certain proteins and enzymes. It is commonly used as an inhibitor of certain enzymes, such as histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins are important enzymes that play a critical role in gene expression and cellular metabolism. By inhibiting these enzymes, researchers can study their function and potential therapeutic applications.
特性
IUPAC Name |
N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-19(4-2)17(21)15-6-5-11-18(13-15)12-14-7-9-16(10-8-14)20(22)23/h7-10,15H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPGKOUDIBJEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5012076.png)
![1-benzyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium chloride](/img/structure/B5012084.png)

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1H-indol-1-yl)ethanamine](/img/structure/B5012087.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)


![N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B5012116.png)
![methyl N-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-valinate](/img/structure/B5012124.png)
![N-cyclopropyl-2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5012131.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B5012150.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B5012152.png)

![1-[(4-tert-butylphenyl)sulfonyl]proline](/img/structure/B5012162.png)